

# Spectroscopic and Mass Spectrometric Characterization of Br-PEG4-methyl acetate

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## Compound of Interest

Compound Name: Br-PEG4-methyl acetate

Cat. No.: B11935759

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This technical guide provides a detailed overview of the expected spectroscopic and mass spectrometric data for the bifunctional molecule, **Br-PEG4-methyl acetate**. This compound is of significant interest to researchers in drug development and related fields due to its utility as a PROTAC® linker. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the structural confirmation and purity assessment of this molecule.

## Chemical Structure and Properties

**Br-PEG4-methyl acetate** is a polyethylene glycol (PEG) derivative containing a terminal bromine atom and a methyl ester group. The PEG linker provides hydrophilicity, which can improve the solubility and pharmacokinetic properties of molecules to which it is attached.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>21</sub> BrO <sub>6</sub>
Molecular Weight	329.18 g/mol
IUPAC Name	Methyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)acetate
Structure	Br-CH <sub>2</sub> -CH <sub>2</sub> -(O-CH <sub>2</sub> -CH <sub>2</sub> ) <sub>3</sub> -O-CH <sub>2</sub> -COOCH <sub>3</sub>

## Spectroscopic Data

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **Br-PEG4-methyl acetate** is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms, with protons closer to oxygen and bromine atoms appearing at higher chemical shifts (downfield).

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.80	Triplet	2H	Br-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.75	Triplet	2H	Br-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.65	Multiplet	12H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (PEG backbone)
~4.15	Singlet	2H	-O-CH <sub>2</sub> -COOCH <sub>3</sub>
~3.70	Singlet	3H	-COOCH <sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)	Assignment
~170	C=O (ester carbonyl)
~71	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (internal PEG carbons)
~70	Br-CH <sub>2</sub> -CH <sub>2</sub> -O-
~69	-O-CH <sub>2</sub> -COOCH <sub>3</sub>
~52	-COOCH <sub>3</sub>
~30	Br-CH <sub>2</sub> -CH <sub>2</sub> -O-

## Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its isotopic distribution, which is particularly useful due to the presence of bromine.

m/z (Mass-to-Charge Ratio)	Ion Species	Expected Relative Abundance
329.05	[M+H] <sup>+</sup> (with <sup>79</sup> Br)	~100%
331.05	[M+H] <sup>+</sup> (with <sup>81</sup> Br)	~98%
351.03	[M+Na] <sup>+</sup> (with <sup>79</sup> Br)	High
353.03	[M+Na] <sup>+</sup> (with <sup>81</sup> Br)	High (~98% of 351.03)

## Experimental Protocols

### NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.

Sample Preparation:

- Weigh approximately 5-10 mg of **Br-PEG4-methyl acetate**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and acquisition of 16-64 scans.
- <sup>13</sup>C NMR: A proton-decoupled <sup>13</sup>C experiment is typically used. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of <sup>13</sup>C.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS), is suitable for this analysis.

Sample Preparation:

- Prepare a stock solution of **Br-PEG4-methyl acetate** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  in the mobile phase.

Data Acquisition:

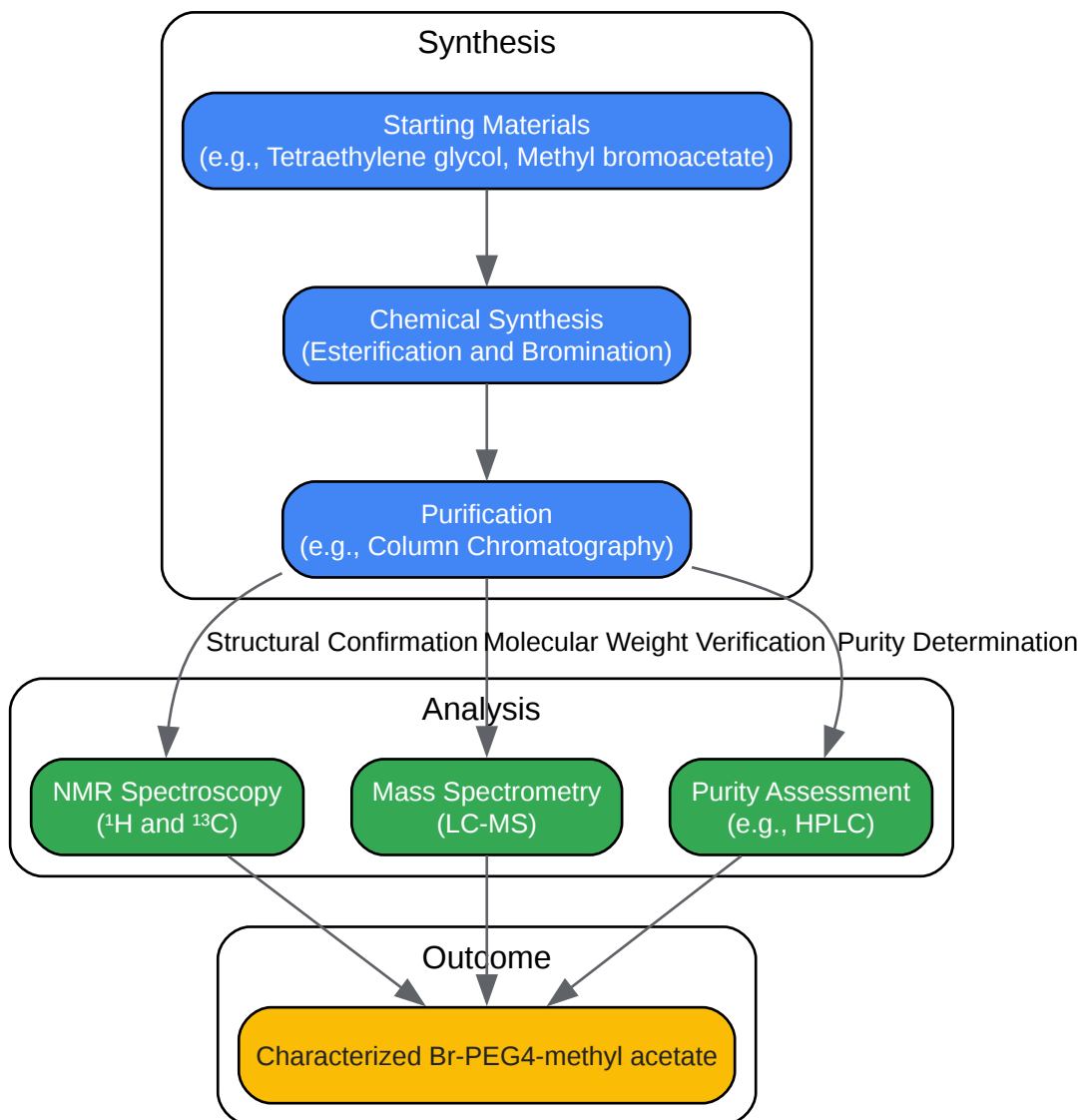
- Ionization Mode: Positive ion mode is typically used to observe protonated ( $[\text{M}+\text{H}]^+$ ) or sodiated ( $[\text{M}+\text{Na}]^+$ ) adducts.
- Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the analyte (e.g.,  $m/z$  100-500).
- Infusion: The sample can be directly infused into the mass spectrometer or injected through an LC system.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and their isotopic patterns. The observed mass-to-charge ratios are compared with the calculated values for the expected chemical formula.

## Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **Br-PEG4-methyl acetate**.

## Workflow for Synthesis and Characterization of Br-PEG4-methyl acetate



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Caption: A flowchart depicting the synthesis, purification, and analytical characterization of **Br-PEG4-methyl acetate**.

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